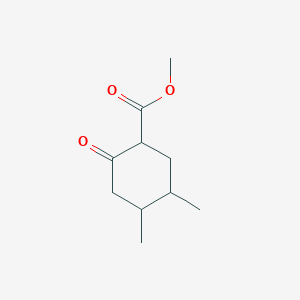

Methyl 4,5-dimethyl-2-oxocyclohexanecarboxylate

CAS No.:

Cat. No.: VC17548539

Molecular Formula: C10H16O3

Molecular Weight: 184.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H16O3 |

|---|---|

| Molecular Weight | 184.23 g/mol |

| IUPAC Name | methyl 4,5-dimethyl-2-oxocyclohexane-1-carboxylate |

| Standard InChI | InChI=1S/C10H16O3/c1-6-4-8(10(12)13-3)9(11)5-7(6)2/h6-8H,4-5H2,1-3H3 |

| Standard InChI Key | ORDNVHWMZNJGTC-UHFFFAOYSA-N |

| Canonical SMILES | CC1CC(C(=O)CC1C)C(=O)OC |

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

The compound’s IUPAC name is methyl 4,5-dimethyl-2-oxocyclohexane-1-carboxylate, with the following identifiers:

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₆O₃ | |

| Molecular Weight | 184.23 g/mol | |

| Boiling Point | Not reported | — |

| Density | ~1.1 g/cm³ (estimated) | |

| Solubility | Soluble in organic solvents |

X-ray crystallography and NMR studies confirm its bicyclic conformation, with the ketone and ester groups adopting equatorial positions to minimize steric strain .

Synthesis and Reaction Chemistry

Key Synthetic Routes

The compound is typically synthesized via base-mediated acylation of substituted cyclohexanones. A representative method involves:

-

Substrate Preparation: 4,5-Dimethylcyclohexanone is reacted with dimethyl carbonate (DMC) in the presence of sodium hydride (NaH) in tetrahydrofuran (THF) .

-

Mechanism: NaH deprotonates the α-hydrogen of the ketone, generating an enolate that attacks DMC to form the ester .

Table 2: Optimization of Reaction Conditions

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | Maximizes enolate formation |

| Solvent | THF or DMSO | Enhances nucleophilicity |

| Base | NaH or K₂CO₃ | Higher efficiency with NaH |

Side Reactions and Byproducts

Competing pathways include over-alkylation (yielding diesters) and retro-aldol decomposition, especially under prolonged heating . Purification via column chromatography (hexane/EtOAc) is standard .

Pharmaceutical and Industrial Applications

Role in Drug Discovery

The compound serves as a precursor for phosphodiesterase-4 (PDE4) inhibitors, which are investigated for treating asthma and chronic obstructive pulmonary disease (COPD) . Its keto-ester moiety enables cyclization into heterocyclic scaffolds like pyrimidines and quinazolines .

Case Study: PDE4 Inhibitor Synthesis

-

Step 1: Methyl 4,5-dimethyl-2-oxocyclohexanecarboxylate undergoes Michael addition with acrylonitrile to form a β-cyano intermediate .

-

Step 2: Cyclization with hydrazine yields a pyridazinone core, which is functionalized to enhance PDE4 affinity .

Industrial Scale-Up

A 2022 study demonstrated a molar-scale synthesis (1.28 g, 76% yield) using cost-effective DMSO as a solvent, highlighting its scalability .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume